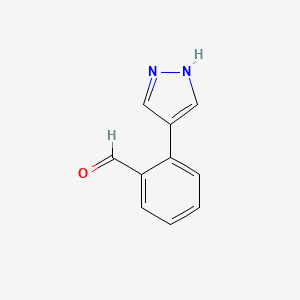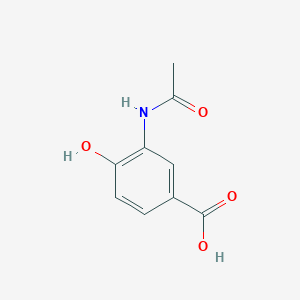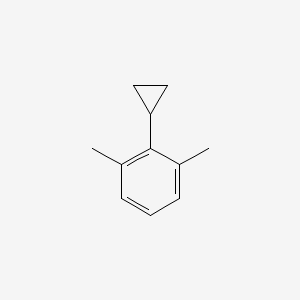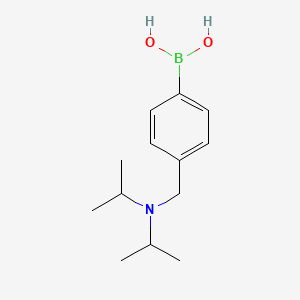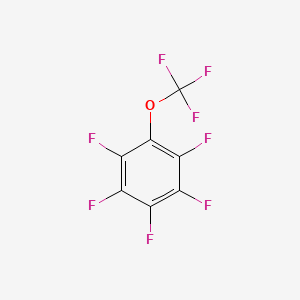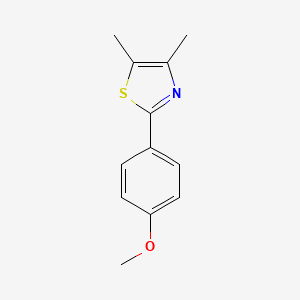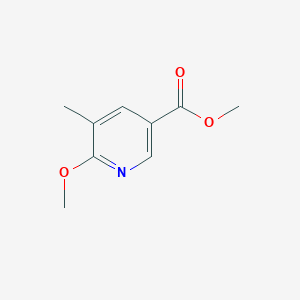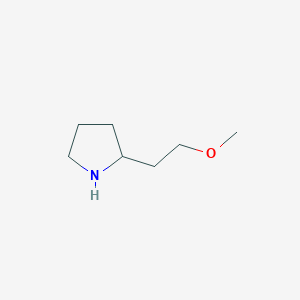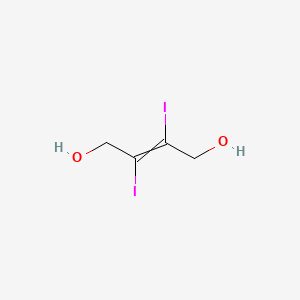
(E)-2,3-Diiodobut-2-ene-1,4-diol
Vue d'ensemble
Description
(E)-2,3-Diiodobut-2-ene-1,4-diol is an organic compound characterized by the presence of two iodine atoms and two hydroxyl groups attached to a butene backbone The compound’s structure includes a double bond between the second and third carbon atoms, with the iodine atoms positioned on opposite sides of the double bond, giving it the (E)-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Diiodobut-2-ene-1,4-diol typically involves the halogenation of butene derivatives. One common method is the addition of iodine to but-2-yne-1,4-diol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as silver nitrate, to facilitate the addition of iodine atoms to the alkyne, resulting in the formation of the desired diiodo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,3-Diiodobut-2-ene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 2,3-diiodobutane-1,4-diol.
Substitution: Formation of compounds with different functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
(E)-2,3-Diiodobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-2,3-Diiodobut-2-ene-1,4-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2,3-Diiodobut-2-ene-1,4-diol: The cis isomer with iodine atoms on the same side of the double bond.
2,3-Dibromobut-2-ene-1,4-diol: A similar compound with bromine atoms instead of iodine.
2,3-Dichlorobut-2-ene-1,4-diol: A similar compound with chlorine atoms instead of iodine.
Uniqueness
(E)-2,3-Diiodobut-2-ene-1,4-diol is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher atomic mass and reactivity compared to bromine or chlorine analogs. The (E)-configuration also influences its spatial arrangement and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
2,3-diiodobut-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6I2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMZIRRYCABFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(CO)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


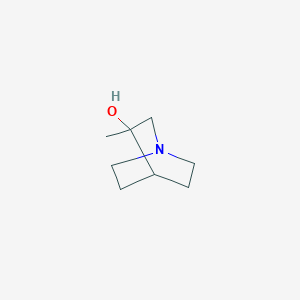
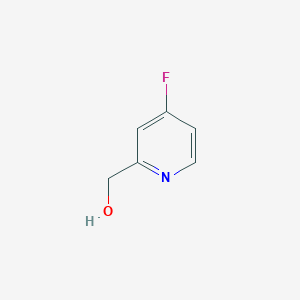
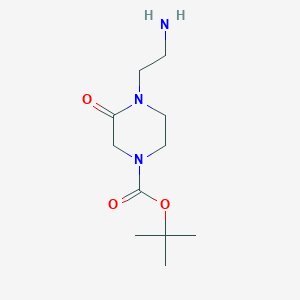
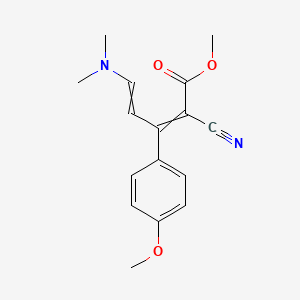
![methyl 3-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B1396614.png)
